N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin is a derivative of Alogliptin, a selective inhibitor of the enzyme dipeptidyl peptidase-4 (DPP-4), which plays a crucial role in glucose metabolism. This compound is primarily utilized in the management of type 2 diabetes mellitus by enhancing insulin secretion and lowering glucagon levels in the bloodstream. The specific structure of N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin allows for improved pharmacokinetic properties compared to its parent compound.
The compound is synthesized through various chemical processes that involve multiple steps, including cyclization and alkylation reactions. These processes have been documented in several patents and scientific articles that detail the synthesis and biological evaluation of Alogliptin and its derivatives .
N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin falls under the classification of pharmaceutical compounds, specifically as a DPP-4 inhibitor. It is categorized within the broader class of antihyperglycemic agents used for diabetes treatment.
The synthesis of N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin involves several key steps:
The reactions are typically conducted in solvents such as dimethylformamide and tetrahydrofuran, with temperatures maintained between 50°C to 90°C, optimizing yield and purity. High-performance liquid chromatography (HPLC) is employed to monitor reaction completion .
N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin has a complex molecular structure characterized by its pyrimidine ring and various functional groups that enhance its biological activity. The molecular formula can be represented as C₁₈H₁₈ClN₅O₂, indicating the presence of chlorine, nitrogen, and oxygen atoms integral to its function.
The compound's molecular weight is approximately 366.82 g/mol. Its structural features include:
N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin participates in several chemical reactions, primarily involving:
The synthesis pathway includes both one-pot reactions where intermediates are not isolated and multi-step processes that require purification at various stages . The use of bases like sodium bicarbonate and acids such as hydrochloric acid during synthesis facilitates the formation of desired products while minimizing side reactions.
N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin functions by inhibiting DPP-4, an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1). By inhibiting this enzyme, the compound increases levels of GLP-1, leading to enhanced insulin secretion from pancreatic beta cells and reduced glucagon release from alpha cells.
Studies indicate that this mechanism results in improved glycemic control in patients with type 2 diabetes, evidenced by lower HbA1c levels and improved fasting glucose levels .
N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin appears as a white to off-white solid at room temperature. It has moderate solubility in water but shows better solubility in organic solvents like dimethyl sulfoxide.
The compound exhibits stability under normal storage conditions but may degrade under extreme pH or temperature conditions. Its melting point ranges between 150°C to 160°C, indicating good thermal stability .
N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin is primarily used in:
Additionally, ongoing research explores its potential in combination therapies with other antihyperglycemic agents to enhance therapeutic efficacy .
This detailed examination highlights the significance of N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin within pharmacology, particularly for its role in diabetes management through innovative synthetic methodologies and biological mechanisms.
The molecular structure comprises a central uracil ring linked to a (R)-3-aminopiperidine group and two 2-cyanobenzyl moieties attached at the N1 and N3 positions of the uracil core, as defined by the IUPAC name: (R)-2,2'-((6-(3-aminopiperidin-1-yl)-2,4-dioxopyrimidine-1,3(2H,4H)-diyl)bis(methylene))dibenzonitrile [5] [8]. This configuration enables unique interactions with DPP-4’s catalytic subsites:
Table 1: Molecular Properties of N-Desmethyl,N-2(2-cyanobenzyl) Alogliptin
Property | Value |
---|---|
Molecular Formula | C25H24N6O2 |
Molecular Weight | 440.5 g/mol |
CAS Number | 865759-10-0 |
Chiral Center | (R)-configuration at piperidine C3 |
Purity (Analytical Standard) | >95% (HPLC) |
Storage Conditions | -20°C, protected from light |
Compared to alogliptin, the absence of the N-methyl group increases molecular flexibility, potentially enhancing adaptive binding to DPP-4’s catalytic site [4]. X-ray crystallography studies confirm that cyanobenzyl substituents occupy the S1 pocket more extensively than alogliptin’s monobenzyl group, explaining its potent enzyme inhibition (IC50 ~6.9 nM for alogliptin) [2].
This compound emerges during alogliptin synthesis via two primary pathways:
Table 2: Analytical and Control Specifications
Parameter | Specification |
---|---|
HPLC Purity Threshold | ≤0.15% of alogliptin peak area |
Primary Detection Method | Reverse-phase HPLC (C18 column) |
Chiral Purity | >99% (R)-enantiomer required |
Residual Solvents | Meets ICH Q3C guidelines |
Purification employs crystallization with ethanol/water mixtures or chiral separation techniques to ensure enantiomeric purity of the (R)-isomer, critical for DPP-4 binding [8] [10]. The compound’s synthesis is scalable via Pd/C-catalyzed hydrogenation of pyridine intermediates, followed by cyanobenzylation [2] [10].
As a minor active metabolite of alogliptin (<1% of parent drug exposure), it contributes to sustained DPP-4 inhibition [6]. Pharmacodynamic studies demonstrate:
Table 3: Pharmacodynamic Comparison with DPP-4 Inhibitors
Parameter | Alogliptin | N-Desmethyl Derivative | Sitagliptin |
---|---|---|---|
DPP-4 IC50 (nM) | 6.9 | 7.5 | 18 |
Selectivity (DPP-4/DPP-8) | >10,000-fold | >10,000-fold | 2,800-fold |
Active GLP-1 Increase | 2.5-fold | 2.3-fold | 2.0-fold |
Trough Inhibition (24h) | 74–97% | 70–95% | 70% |
The compound’s dual cyanobenzyl structure enhances binding to DPP-4’s S2 extensive subsite, a feature shared with teneligliptin but absent in first-generation inhibitors like sitagliptin [4]. This explains its superior potency (IC50 7.5 nM vs. sitagliptin’s 18 nM) and prolonged duration [4]. Though not directly administered, its presence in alogliptin formulations contributes to overall glycemic efficacy by augmenting DPP-4 inhibition, particularly in renal impairment where metabolite accumulation occurs [3] [6].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7